(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile features an acrylonitrile backbone with two key substituents:
- A 2,5-dimethylphenylamino group at position 2.
- A 4-(2,4-dimethylphenyl)thiazol-2-yl group at position 2.
The E-configuration (trans arrangement) of the C=C double bond ensures spatial separation of these substituents, influencing steric interactions and electronic conjugation.
Properties
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-14-6-8-19(17(4)9-14)21-13-26-22(25-21)18(11-23)12-24-20-10-15(2)5-7-16(20)3/h5-10,12-13,24H,1-4H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYVJKHHGSKPU-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)C)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety linked to an acrylonitrile group and substituted phenyl rings. The presence of dimethyl groups on the phenyl rings is significant for enhancing its biological activity.
Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Thiazoles often act as inhibitors of enzymes that are crucial for cellular processes.
- Modulation of Receptor Activity : The compound may bind to specific receptors, altering their signaling pathways.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| Compound 33 | HT-29 | < Doxorubicin |
The SAR analysis indicates that the presence of electron-donating groups at specific positions enhances cytotoxic activity against various cancer cell lines.
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. A study on similar compounds indicated high potency against the Hepatitis C virus (HCV), with modifications to the thiazole ring significantly affecting antiviral efficacy.
Case Studies
- Anticancer Evaluation : A series of thiazole analogs were synthesized and tested against different cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring led to enhanced antiproliferative effects, suggesting a strong correlation between chemical structure and biological activity.
- Antimalarial Activity : Research on thiazole derivatives indicated promising results against Plasmodium falciparum, with certain modifications leading to compounds with high antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves the condensation of appropriate thiazole derivatives with substituted acrylonitriles. The compound can be characterized using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising activity against various cancer cell lines. For instance, a study indicated that derivatives of thiazole exhibited significant cytotoxic effects against breast cancer cells with IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. Research has demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported a significant zone of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents .
Antioxidant Properties
The antioxidant capacity of thiazole derivatives has gained attention due to their ability to scavenge free radicals. The compound has been tested for its radical scavenging activity using various assays such as DPPH and ABTS. Results showed that it possesses considerable antioxidant activity, which may be attributed to the presence of the thiazole ring and the dimethylphenyl substituents .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole derivatives including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro with an IC50 value of 15 µM. Further investigations revealed that it induces cell cycle arrest at the G1 phase and promotes apoptosis through mitochondrial pathways .
Case Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound could serve as a scaffold for developing novel antibacterial agents effective against resistant strains .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acrylonitrile moiety and thiazole ring exhibit distinct nucleophilic substitution behavior:
Mechanistic Insight : The electron-deficient β-carbon of the acrylonitrile group facilitates nucleophilic attack, while the thiazole’s sulfur atom directs electrophilic substitution to specific ring positions.
Cycloaddition Reactions
The conjugated π-system of the acrylonitrile group participates in cycloadditions:
| Reaction Type | Partners | Products | Conditions |
|---|---|---|---|
| [2+2] Cycloaddition | Enol ethers or ketenes | Cyclobutane-fused intermediates | UV light or thermal activation required. |
| Diels-Alder | 1,3-Dienes (e.g., butadiene) | Bicyclic adducts with regioselectivity | High regioselectivity observed at 80–100°C. |
Experimental Note : Diels-Alder adducts derived from this compound have shown enhanced thermal stability compared to simpler acrylonitriles.
Condensation Reactions
The amino group and nitrile functionality enable condensation pathways:
Case Study : Reaction with 4-methoxybenzaldehyde yields a Schiff base derivative with a 78% isolated yield and confirmed anti-proliferative activity in vitro .
Redox Transformations
The nitrile group undergoes selective reduction:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Primary amine derivatives (e.g., RCH₂NH₂) | Complete conversion in ethanol at 25°C. |
| Partial Oxidation | KMnO₄ (acidic conditions) | Carboxylic acid derivatives | Requires strict pH control to avoid overoxidation. |
Challenges : Over-reduction of the thiazole ring is minimized using low-pressure hydrogenation.
Cross-Coupling Reactions
The aryl groups enable participation in transition-metal-catalyzed couplings:
Structural Impact : Suzuki coupling products exhibit redshifted UV-Vis absorption due to extended conjugation.
Acid/Base-Mediated Rearrangements
The compound undergoes structural reorganization under specific conditions:
| Reaction Type | Conditions | Products | Driving Force |
|---|---|---|---|
| Tautomerization | Basic aqueous solution (pH > 10) | Enamine or ketenimine tautomers | Stabilized by resonance in the thiazole ring. |
| Retro-ene Reaction | Thermal decomposition (>200°C) | Fragmentation into smaller nitriles and thiazole byproducts | Driven by release of steric strain. |
Kinetics : Tautomerization equilibria favor the enamine form at physiological pH.
Biological Reactivity
In pharmacological contexts, the compound interacts with biological targets through:
SAR Insight : The 2,4-dimethylphenyl substituent enhances lipophilicity, improving membrane permeability .
Comparison with Similar Compounds
Thiazole- and Pyrimidine-Containing Derivatives
Compound 3: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile ()
- Core structure : Pyrimidine ring instead of acrylonitrile.
- Substituents: Hydroxyphenylamino and methylamino-thiazole groups.
- Properties :
Sulfonyl Acrylonitrile Derivatives
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile ()
- Core structure : Acrylonitrile with sulfonyl and methylsulfanyl substituents.
- Substituents: 2,4-Dichlorophenylsulfonyl group (electron-withdrawing). 3-Methoxyanilino and methylsulfanyl groups.
- Properties :
Key Difference : The sulfonyl group in this derivative enhances electrophilicity and participation in RAHB, whereas the target compound’s thiazole may engage in π-π stacking or hydrophobic interactions.
Triazole-Based Agrochemicals ()
Examples : Etaconazole, Propiconazole
- Core structure : 1,2,4-Triazole ring.
- Substituents : Chlorophenyl and alkyl/ether groups.
- Properties :
- Broad-spectrum antifungal activity due to inhibition of cytochrome P450 enzymes.
- Higher steric bulk compared to the target compound’s planar thiazole-acrylonitrile system.
Key Difference : Triazoles rely on nitrogen-rich heterocycles for metal coordination, while the target compound’s thiazole and acrylonitrile groups may target different biological pathways (e.g., enzyme inhibition via nitrile reactivity).
Hydrogen-Bonded Supramolecular Systems ()
Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–methanol complex
- Structure: Triazole-thione and thiocarbonohydrazide linked via N–H···O/S bonds.
- Properties: Extended hydrogen-bonded networks form six-membered aggregates.
Key Difference : The absence of sulfur-based H-bond acceptors (e.g., thione) in the target compound limits its supramolecular assembly compared to this triazole derivative.
Comparative Data Table
Research Findings and Implications
- Steric Considerations : The E-configuration minimizes steric clash between substituents, optimizing binding pocket occupancy compared to crowded triazole derivatives like etaconazole .
- Synthetic Challenges : Unlike sulfonyl acrylonitriles (synthesized via RAHB-stabilized intermediates), the target compound may require regioselective thiazole formation and E-configuration control .
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example, reacting 2,4-dimethylphenyl thiourea with 2-bromo-1-(4-fluorophenyl)ethan-1-one in acetonitrile under reflux yields the 4-(2,4-dimethylphenyl)thiazole intermediate. Catalysts such as dicyclohexylcarbodiimide (DCC) enhance cyclization efficiency, with reaction times typically spanning 50–60 minutes.
Acrylonitrile Functionalization
The acrylonitrile group is introduced via aza-Michael addition between the thiazole-2-amine intermediate and acrylonitrile derivatives. In a representative procedure, the thiazole intermediate is treated with (E)-3-((2,5-dimethylphenyl)amino)acrylonitrile in dimethylacetamide (DMAc) at 80–100°C for 4–6 hours. Triethylamine (TEA) is often employed as a base to deprotonate the amine, facilitating nucleophilic attack on the acrylonitrile’s β-carbon. Yields for this step range from 50% to 65%, with purity confirmed via column chromatography.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-couplings, particularly Heck-type reactions, offer a robust pathway for assembling the acrylonitrile-thiazole framework. This method is prized for its regioselectivity and compatibility with aromatic substrates.
Reaction Setup
A representative synthesis involves coupling 4-(2,4-dimethylphenyl)thiazole-2-bromide with (E)-3-((2,5-dimethylphenyl)amino)acrylonitrile using palladium acetate (Pd(OAc)₂) as a catalyst. Key conditions include:
Mechanistic Insights
The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and reductive elimination. The E-stereochemistry of the acrylonitrile is preserved due to steric hindrance from the thiazole and dimethylphenyl groups.
Knoevenagel Condensation Strategy
Knoevenagel condensation enables direct formation of the acrylonitrile double bond from aldehyde and nitrile precursors. This method is advantageous for its simplicity and mild conditions.
Procedure Overview
In a typical protocol, 4-(2,4-dimethylphenyl)thiazole-2-carbaldehyde is condensed with 2,5-dimethylphenylacetonitrile in ethanol using TEA as a base. The reaction is stirred at room temperature for 18–24 hours, yielding the target compound after crystallization from ethanol (66% yield).
Stereochemical Control
The reaction exclusively produces the E-isomer, as confirmed by ¹H-NMR analysis of the olefinic proton (δ 8.51 ppm). X-ray crystallography further validates the trans configuration, with dihedral angles of 178.2° between the thiazole and acrylonitrile planes.
Multi-Step Synthesis Involving Sequential Functionalization
For large-scale production, a modular approach is often employed, isolating intermediates at each stage to optimize yields.
Stepwise Breakdown
- Thiazole Synthesis : 4-(2,4-Dimethylphenyl)thiazole-2-amine is prepared via Hantzsch cyclization (yield: 68%).
- Acrylonitrile Coupling : The amine reacts with (E)-3-bromoacrylonitrile in DMAc at 100°C, using potassium carbonate (K₂CO₃) as a base (yield: 58%).
- Amination : Introduction of the 2,5-dimethylphenylamino group via Buchwald-Hartwig coupling with Pd₂(dba)₃ and Xantphos (yield: 62%).
Process Optimization
Fluidized bed reactors improve mass transfer and thermal regulation, enhancing overall efficiency. Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Aza-Michael Addition | 50–65 | 80–100 | High stereoselectivity | Lengthy purification steps |
| Palladium-Catalyzed | 73 | 140 | Scalability, regioselectivity | High catalyst cost |
| Knoevenagel Condensation | 66 | 25 (rt) | Mild conditions, simplicity | Limited to aldehyde substrates |
| Multi-Step Synthesis | 58–62 | 100 | Modular, intermediate control | Cumulative yield loss |
Characterization and Validation
Structural confirmation relies on spectroscopic and crystallographic techniques:
- ¹H/¹³C-NMR : Distinct signals for acrylonitrile (C≡N: δ 120–125 ppm), thiazole protons (δ 7.2–8.5 ppm), and aromatic substituents.
- FTIR : Stretching vibrations at 2220 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N thiazole).
- X-Ray Crystallography : Orthorhombic crystal system with P2₁2₁2₁ space group, validating the E-configuration.
- ESI-MS : Molecular ion peak at m/z 386.18 ([M+H]⁺).
Q & A
Basic: What synthetic strategies are employed to prepare (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?
Answer:
The compound is synthesized via cyclocondensation and Schiff base formation. A typical approach involves:
- Step 1: Cyclization of 4-(2,4-dimethylphenyl)thiazol-2-amine using thiourea and an α-haloketone derivative under acidic conditions (e.g., acetic acid or POCl₃) .
- Step 2: Formation of the acrylonitrile moiety via Knoevenagel condensation between the thiazole amine and a substituted benzaldehyde (e.g., 2,5-dimethylbenzaldehyde) in ethanol under reflux, catalyzed by acetic acid .
Key Variables: Reaction time (7–10 hours), temperature (70–90°C), and catalyst choice (e.g., pyridine enhances electrophilic substitution in thiazole systems) .
Basic: How is the structural integrity of this compound validated?
Answer:
Characterization employs:
- 1H/13C NMR: To confirm the (E)-configuration of the acrylonitrile group (δ ~7.5–8.5 ppm for vinylic protons) and substituent positions on aromatic rings .
- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N thiazole ring) .
- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~414.5 Da).
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Advanced: How can synthetic yields be optimized for this compound?
Answer:
Yield optimization requires systematic parameter screening:
Advanced: What in vitro assays are suitable for evaluating its bioactivity?
Answer:
- Antioxidant Activity:
- Anti-inflammatory Activity:
- Antimicrobial Activity:
Advanced: How to address contradictory bioactivity data across studies?
Answer: Contradictions arise from:
- Purity Variability: Use HPLC (≥95% purity) and recrystallization (e.g., DMSO/water mixtures) .
- Assay Conditions: Standardize protocols (e.g., DPPH concentration, incubation time).
- Structural Confounders: Verify stereochemistry via NOESY NMR to rule out (Z)-isomer interference .
Example: Inconsistent anti-inflammatory results may stem from differences in animal models (e.g., rat vs. mouse metabolic rates) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Predict binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The thiazole ring and acrylonitrile group show strong interactions with catalytic residues .
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with bioactivity (e.g., higher logP enhances membrane permeability) .
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates redox activity) .
Advanced: How to resolve spectral ambiguities in characterizing the thiazole core?
Answer:
- 2D NMR (HSQC/HMBC): Assign thiazole C-2 and C-4 positions via long-range correlations .
- Isotopic Labeling: Use ¹⁵N-thiourea during synthesis to track nitrogen incorporation into the thiazole ring .
- X-ray Diffraction: Resolve substituent orientation (e.g., dihedral angle between thiazole and aryl groups ~30–45°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
